molecular formula C8H17ClN2OS B1381529 N-{2-[(thiolan-3-yl)amino]ethyl}acetamide hydrochloride CAS No. 1803590-00-2

N-{2-[(thiolan-3-yl)amino]ethyl}acetamide hydrochloride

Cat. No.: B1381529
CAS No.: 1803590-00-2
M. Wt: 224.75 g/mol
InChI Key: FRVRSYNZHGMGQQ-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and Structural Representation

The systematic IUPAC name for this compound is N-(2-((tetrahydrothiophen-3-yl)amino)ethyl)acetamide hydrochloride . This name reflects its structural components:

  • A tetrahydrothiophene (thiolan) ring, a five-membered saturated heterocycle containing one sulfur atom.
  • An ethylamino group (-NH-CH₂-CH₂-) bridging the thiolan ring and the acetamide moiety.
  • An acetamide group (-N-C(O)-CH₃) at the terminus of the ethyl chain.
  • A hydrochloride salt (-Cl⁻) counterion associated with the protonated amine group.

The structural formula can be represented as follows:
$$ \text{CH}3\text{C(O)NH-CH}2\text{CH}2\text{NH-(C}4\text{H}_7\text{S)} \cdot \text{HCl} $$
where the thiolan ring (C₄H₇S) is in a chair conformation with the amino group at position 3.

CAS Registry Number and Molecular Formula

The compound is uniquely identified by its CAS Registry Number 1803590-00-2 . Its molecular formula is C₈H₁₇ClN₂OS , corresponding to a molecular weight of 224.75 g/mol . The formula accounts for:

  • 8 carbon atoms (including the acetyl and thiolan moieties).
  • 17 hydrogen atoms .
  • 1 chlorine atom from the hydrochloride salt.
  • 2 nitrogen atoms (one in the amine group, one in the acetamide).
  • 1 sulfur atom in the thiolan ring.
  • 1 oxygen atom in the acetamide carbonyl group.

A summary of key identifiers is provided in Table 1.

Table 1: Key Identifiers of N-{2-[(Thiolan-3-yl)amino]ethyl}acetamide Hydrochloride

Property Value Source Citation
CAS Registry Number 1803590-00-2
Molecular Formula C₈H₁₇ClN₂OS
Molecular Weight (g/mol) 224.75

Properties

IUPAC Name

N-[2-(thiolan-3-ylamino)ethyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2OS.ClH/c1-7(11)9-3-4-10-8-2-5-12-6-8;/h8,10H,2-6H2,1H3,(H,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVRSYNZHGMGQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNC1CCSC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection and Activation Techniques

Protection of amino groups is often required to prevent side reactions during acetylation or other functional group transformations. For example, Boc (tert-butoxycarbonyl) protection is common in analogous amide syntheses:

Step Reagents/Conditions Purpose Notes
Amino protection Boc2O (tert-Butyl dicarbonate), base (Na2CO3 or triethylamine), solvent (THF, ether) Protect amino group Reaction at 0–30 °C, molar ratios optimized for yield
Deprotection and salt formation Acid (HCl in ether or ester solvent) Remove Boc and form hydrochloride salt Reaction at 30–60 °C, crystallization to isolate product

This approach, although described for related compounds (e.g., N,N-dimethylacetamide derivatives), provides a framework adaptable to this compound synthesis.

Amide Bond Formation

The acetamide group is introduced by acylation of the aminoethylthiolane intermediate with acetyl chloride or acetic anhydride. The reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (THF) or dichloromethane, often in the presence of a base like triethylamine to neutralize the generated HCl.

Step Reagents/Conditions Outcome Notes
Acylation Acetyl chloride or acetic anhydride, base (triethylamine), solvent (THF) Formation of acetamide bond Reaction at room temperature to 40 °C, stirring for several hours
Work-up Aqueous extraction, crystallization Purification of acetamide Removal of salts and impurities

This method is consistent with amide syntheses from acyl chlorides widely reported in heterocyclic amide chemistry.

Salt Formation and Purification

Conversion of the free amide base to its hydrochloride salt improves stability and handling:

Step Reagents/Conditions Purpose Notes
Salt formation HCl gas or HCl in solvent (ether, ethanol) Formation of hydrochloride salt Cooling and crystallization yield pure salt
Purification Recrystallization from suitable solvents (e.g., acetonitrile) Increase purity Ensures high yield and crystalline product

Comparative Data Table of Preparation Parameters

Parameter Typical Range/Condition Effect on Yield and Purity Reference
Amino protection molar ratio (amino:Boc2O) 1:1 to 1:2 Higher ratios improve protection efficiency
Reaction temperature (protection) 0–30 °C Mild conditions prevent side reactions
Acylation temperature 20–40 °C Controls reaction rate and selectivity
Base equivalents (triethylamine) 1–2 eq. Neutralizes HCl, drives reaction forward
Solvent choice THF, ether, dichloromethane Affects solubility and reaction kinetics
Salt formation temperature 0–60 °C Influences crystallization and purity
Yield range 50–85% overall Dependent on purity of intermediates and conditions

Research Findings and Process Optimization

  • Yield and Purity: Optimized molar ratios and mild reaction temperatures yield high purity product with yields up to approximately 85% in analogous systems.
  • Scalability: The use of commercially available starting materials and mild conditions supports large-scale synthesis.
  • Stability: The hydrochloride salt form is preferred for storage and handling due to enhanced stability and solubility.
  • Environmental Considerations: Use of less toxic solvents like 2-methyltetrahydrofuran and aqueous bases improves environmental profile.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(thiolan-3-yl)amino]ethyl}acetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted thiolan-3-yl compounds .

Scientific Research Applications

Chemical Properties and Structure

N-{2-[(thiolan-3-yl)amino]ethyl}acetamide hydrochloride features a unique thiolane structure, which contributes to its diverse biological activities. The compound has a molecular formula of C8H16N2O2SC_8H_{16}N_2O_2S and a molecular weight of approximately 196.29 g/mol. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Pharmaceutical Applications

  • Drug Development :
    • This compound is being investigated as a lead compound for new drug formulations targeting diseases such as cancer and inflammatory disorders. Its ability to modulate biological pathways makes it suitable for further development in therapeutic contexts.
  • Immunomodulation :
    • Preliminary studies suggest that this compound may serve as an immunomodulator, influencing immune responses and potentially aiding in the treatment of autoimmune diseases . Its mechanism of action is believed to involve the modulation of cytokine production.
  • Biochemical Research :
    • The compound is utilized in biochemical assays to study enzyme interactions and receptor binding. It has shown promise in research focusing on inflammation pathways, where it may inhibit specific enzymes involved in inflammatory responses .

Biochemical Applications

  • Cell Culture :
    • This compound acts as a non-ionic organic buffering agent in cell cultures, maintaining pH levels between 6 and 8.5. This property is crucial for experiments requiring stable pH conditions .
  • Analytical Chemistry :
    • The compound is used in analytical chemistry for the characterization of biological samples, leveraging its unique structural properties to enhance detection methods .

Case Study 1: Anti-inflammatory Properties

A study conducted by researchers at a leading pharmaceutical institute evaluated the anti-inflammatory effects of this compound. The results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Drug Interaction Studies

In another investigation, molecular docking studies revealed that this compound interacts with specific receptors involved in pain signaling pathways. These findings support its potential application in pain management therapies.

Mechanism of Action

The mechanism of action of N-{2-[(thiolan-3-yl)amino]ethyl}acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Features and Functional Group Analysis

The compound’s key structural elements are compared below with analogs from the evidence:

Compound Name Molecular Formula Key Functional Groups Structural Differences vs. Target Compound
N-{2-[(Thiolan-3-yl)amino]ethyl}acetamide HCl C9H15ClN2OS (est.) Thiolan ring, ethylamino, acetamide, HCl Reference compound
2-Chloro-N-(2-oxothiolan-3-yl)acetamide C6H8ClNO2S Oxothiolan, chloroacetamide Oxo group replaces amine; lacks ethyl linker/HCl
N-{2-[5-(2-Amino-1,3-thiazol-4-yl)thien-2-yl]ethyl}acetamide HCl C11H13ClN3OS2 Thienyl-thiazole, ethylamino, acetamide, HCl Thiazole-thienyl vs. thiolan ring
2-(Ethylamino)-N-[(thiophen-2-yl)methyl]acetamide HCl C9H14ClN2OS Thiophene-methyl, ethylamino, HCl Thiophene replaces thiolan; methyl vs. ethyl linker
Methyl 2-[(1,1-dioxo-1-thiolan-3-yl)amino]acetate HCl C7H12ClNO4S Dioxothiolan, methyl ester, HCl Sulfone group; ester replaces acetamide

Key Observations :

  • Thiolan vs. Heterocyclic Rings : The thiolan ring in the target compound provides a saturated sulfur-containing scaffold, contrasting with aromatic thiophene () or oxidized sulfone derivatives (). This affects electronic properties and conformational flexibility .
  • Substituents: The ethylamino linker in the target compound enables extended hydrogen bonding, while chloro () or ester groups () alter reactivity and solubility.
  • Hydrochloride Salt: Present in the target compound and several analogs (), this enhances aqueous solubility and stability compared to non-ionic forms .

Biological Activity

N-{2-[(thiolan-3-yl)amino]ethyl}acetamide hydrochloride is a sulfur-containing organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C8H16N2O2S, with a molecular weight of 192.29 g/mol. The compound features a thiolan ring, which is significant for its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that this compound may interact with various biological receptors and enzymes, influencing several biochemical pathways. Preliminary studies suggest its potential role in:

  • Antiviral Activity : Similar compounds have demonstrated effectiveness against viral infections, particularly in inhibiting replication stages of viruses such as SARS-CoV-2 .
  • Anti-inflammatory Effects : The compound's structure allows it to modulate inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation.

Antiviral Studies

A study on structurally related thioquinazoline derivatives showed promising antiviral activity against SARS-CoV-2, with IC50 values ranging from 21.4 to 38.45 µM . While specific data on this compound is limited, its structural similarities suggest that it may exhibit comparable antiviral properties.

In vitro Characterization

In vitro assays are crucial for understanding the biological activity of this compound. Interaction studies indicate that the compound can effectively bind to specific enzymes or receptors, influencing their activity. For instance, compounds with similar thiolan moieties have shown moderate to potent activity against various pathogens .

Comparative Analysis of Related Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key features and biological activities of related compounds:

Compound NameStructural FeaturesNotable Biological Activity
N-{2-[4-(morpholinomethyl)]phenyl}acetamideContains a morpholine ringActive against gram-positive bacteria
N-(1,1-dioxo-thiolan-3-yl)-2-(ethylamino)acetamideDioxothiolan moietyPotential anti-inflammatory properties
N-{2-[4-(piperidinyl)]phenyl}acetamidePiperidine ringEffective against multiple bacterial strains

Future Directions and Research Needs

Further research is required to elucidate the specific mechanisms through which this compound exerts its biological effects. Key areas for future investigation include:

  • Molecular Docking Studies : To predict binding affinities and interactions with specific biological targets.
  • In vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.
  • Structure-Activity Relationship (SAR) Analysis : To optimize the compound's structure for enhanced biological activity.

Q & A

Basic: What are the recommended synthetic routes for N-{2-[(thiolan-3-yl)amino]ethyl}acetamide hydrochloride, and how can low yields in multi-step synthesis be addressed?

The synthesis of structurally related acetamide hydrochlorides typically involves ammoniation and amide formation steps under controlled conditions. For example, similar compounds are synthesized via sequential reactions, such as coupling thiolan-3-amine derivatives with chloroacetyl intermediates, followed by hydrochlorination . Low yields in multi-step syntheses (e.g., 2–5% overall yield in analogous protocols ) can be mitigated by:

  • Optimizing reaction stoichiometry and temperature to reduce side reactions.
  • Using high-purity intermediates and catalysts (e.g., N-hydroxysuccinimide for carboxylate activation ).
  • Implementing advanced purification techniques, such as preparative HPLC or recrystallization, to isolate the target compound .

Basic: Which analytical methods are most effective for characterizing this compound?

Characterization requires orthogonal techniques to confirm structure and purity:

  • NMR spectroscopy (¹H/¹³C) to verify the acetamide backbone and thiolan-3-yl substituents.
  • Mass spectrometry (MS) for molecular weight confirmation, particularly electrospray ionization (ESI-MS) for hydrochloride salts .
  • HPLC with UV/Vis detection to assess purity, using C18 columns and acidic mobile phases (e.g., 0.1% trifluoroacetic acid in water/acetonitrile) .
  • Elemental analysis to validate chloride content and stoichiometry .

Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound?

Contradictory biological data may arise from variations in:

  • Purity profiles : Impurities (e.g., unreacted intermediates or degradation products) can skew activity results. Use impurity standards (e.g., EP-grade reference materials ) and orthogonal methods like LC-MS to confirm batch consistency.
  • Assay conditions : Differences in cell lines, buffer systems (e.g., PBS vs. Tris-HCl ), or reducing agents (e.g., TCEP vs. DTT ) may affect compound stability. Standardize protocols across studies.
  • Structural analogs : Compare activity with related compounds (e.g., formoterol derivatives ) to identify structure-activity relationships (SARs) and validate target engagement.

Advanced: What experimental design considerations are critical for studying the compound’s stability under physiological conditions?

Stability studies should account for:

  • pH sensitivity : Test degradation kinetics in buffers simulating physiological pH (e.g., pH 7.4 PBS ).
  • Redox environment : Include reducing agents (e.g., DTT or TCEP ) to mimic intracellular conditions, especially if the compound contains disulfide-prone thiolan groups.
  • Temperature control : Conduct accelerated stability testing at 4°C, 25°C, and 37°C to predict shelf life and handling requirements .
  • Light exposure : Assess photodegradation using UV-Vis spectroscopy to determine if light-protected storage is necessary .

Basic: How should researchers handle and store this compound to prevent degradation?

  • Storage : Store lyophilized powder at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to minimize oxidation and hydrolysis .
  • Reconstitution : Use freshly prepared, degassed solvents (e.g., deionized water with 0.1% acetic acid) to reduce oxidative degradation .
  • Handling : Work under anhydrous conditions (e.g., glovebox) for synthesis and aliquot preparation to avoid moisture-induced instability .

Advanced: What strategies are recommended for identifying and quantifying impurities in this compound?

  • Forced degradation studies : Expose the compound to heat, light, acid/base, and oxidative stress to generate degradation products. Analyze using LC-MS to identify major impurities .
  • Reference standards : Use pharmacopeial impurity standards (e.g., EP Impurity E/F ) to calibrate HPLC or UPLC methods.
  • Quantitative NMR (qNMR) : Employ ¹H-qNMR with an internal standard (e.g., maleic acid) for impurity quantification without requiring pure reference materials .

Advanced: How can researchers investigate the compound’s mechanism of action in complex biological systems?

  • Target identification : Use affinity chromatography or pull-down assays with immobilized compound derivatives to capture interacting proteins .
  • Cellular assays : Combine gene expression profiling (RNA-seq) with functional assays (e.g., calcium flux or cAMP measurement) to map signaling pathways .
  • Molecular docking : Perform in silico modeling against structural analogs (e.g., formoterol-related compounds ) to predict binding sites and validate via mutagenesis.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-{2-[(thiolan-3-yl)amino]ethyl}acetamide hydrochloride
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N-{2-[(thiolan-3-yl)amino]ethyl}acetamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.